An In-depth Technical Guide to 2,5-Dibromo-3-nitropyridine: A Cornerstone Intermediate in Modern Synthesis
An In-depth Technical Guide to 2,5-Dibromo-3-nitropyridine: A Cornerstone Intermediate in Modern Synthesis
This guide provides an in-depth exploration of 2,5-Dibromo-3-nitropyridine, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond a simple recitation of facts to dissect the molecule's inherent reactivity, explore its synthetic utility, and provide field-proven protocols that underscore its significance in the construction of complex molecular architectures.
Introduction: The Strategic Importance of a Polysubstituted Pyridine
The pyridine ring is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] 2,5-Dibromo-3-nitropyridine (CAS No: 15862-37-0) is a particularly valuable derivative.[2] Its strategic arrangement of two distinct bromine atoms and a potent electron-withdrawing nitro group provides a versatile platform for sequential and regioselective functionalization.[3] This inherent chemical potential allows it to serve as a linchpin intermediate in the synthesis of novel compounds for pharmaceuticals, agrochemicals, and materials science.[3][4]
Caption: Structure of 2,5-Dibromo-3-nitropyridine.
Core Physicochemical & Spectroscopic Data
Accurate characterization is the foundation of reproducible science. The key properties of 2,5-Dibromo-3-nitropyridine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 15862-37-0 | [2][5][6] |
| Molecular Formula | C₅H₂Br₂N₂O₂ | [2][3][6] |
| Molecular Weight | 281.89 g/mol | [2][6] |
| Appearance | Light orange to yellow to green powder or crystals | [6][7] |
| Melting Point | 92-96 °C | [3][7] |
| IUPAC Name | 2,5-dibromo-3-nitropyridine | [2] |
| SMILES | C1=C(C=NC(=C1--INVALID-LINK--[O-])Br)Br | [2] |
| InChIKey | OQKWPJCAKRVADO-UHFFFAOYSA-N | [2][8] |
Spectroscopic data is essential for identity confirmation. While specific spectra depend on acquisition conditions, representative data can be found in public databases.[9] PubChem and ChemicalBook provide access to IR, Raman, and NMR spectra for this compound.[2][9]
Synthesis Protocols: Pathways to a Key Intermediate
The synthesis of 2,5-Dibromo-3-nitropyridine is achievable through several routes. The choice of method often depends on the availability and cost of the starting materials. Below are two validated protocols.
Protocol 3.1: Synthesis from 5-Bromo-3-nitropyridin-2-amine
This method utilizes a Sandmeyer-type reaction, a classic transformation for converting an amino group on an aromatic ring into a bromide.
Step-by-Step Methodology: [5]
-
Preparation: To a stirring aqueous solution of hydrogen bromide (48%, 13 mL), slowly add 5-bromo-3-nitropyridin-2-amine (5.0 g, 22.9 mmol) at 0 °C. It is critical to maintain the internal temperature below 5 °C to ensure the stability of the resulting diazonium salt.
-
Diazotization & Bromination: Sequentially add liquid bromine (4.69 mL) and a solution of sodium nitrite (6.32 g in water) to the reaction mixture. Causality Note: Sodium nitrite reacts with HBr to form nitrous acid in situ, which converts the primary amine to a diazonium bromide salt. The excess bromide in solution, along with the added bromine, then displaces the diazonium group.
-
Stirring: Continue stirring the mixture at 0 °C for 45 minutes.
-
Quenching & Precipitation: Carefully add an aqueous solution of sodium hydroxide (9.16 g dissolved in 10 mL of water) to neutralize the excess acid.
-
Equilibration & Isolation: Allow the reaction system to warm to room temperature and stir for 1 hour. The solid product will precipitate out of the solution.
-
Purification: Collect the precipitated solid by filtration. Wash the solid thoroughly with water to remove inorganic salts and dry to yield 2,5-dibromo-3-nitropyridine. The reported yield for this procedure is approximately 58.9%.[5]
Protocol 3.2: Synthesis from 5-Bromo-3-nitro-pyridin-2-ol
This protocol employs a brominating agent to replace the hydroxyl group with a bromine atom.
Step-by-Step Methodology: [5]
-
Preparation: Create a suspension of 5-bromo-3-nitro-pyridin-2-ol (20 g, 91.32 mmol) in toluene (100 ml). Add a catalytic amount of DMF (0.7 ml, 9.13 mmol).
-
Heating: Heat the mixture to 90 °C. It is advisable to protect the reaction from light.
-
Bromination: Prepare a solution of phosphorus oxybromide (POBr₃, 31.41 g, 109.51 mmol) in toluene (40 ml). Add this solution dropwise to the heated reaction mixture. Causality Note: POBr₃ is a powerful reagent for converting hydroxyl groups on heterocyclic rings into bromides.
-
Reaction: Stir the reaction mixture at 90 °C for 16 hours to ensure complete conversion.
-
Workup: Cool the mixture to room temperature. Add toluene (50 ml) and water (50 ml). Separate the organic layer.
-
Purification: Wash the organic layer successively with 1N NaOH (60 ml), water (60 ml), and brine (30 ml). Dry the organic phase with sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the product. This method reports a high yield of 97%.[5]
The Chemistry of Regioselectivity: Unlocking Synthetic Potential
The true utility of 2,5-Dibromo-3-nitropyridine lies in the differential reactivity of its functional groups. The strong electron-withdrawing nature of the nitro group at the C3 position significantly influences the electron density of the pyridine ring, making the C2 and C6 positions particularly electron-deficient and thus susceptible to nucleophilic attack.[10]
This electronic effect, combined with the inherent reactivity of halopyridines in cross-coupling reactions, establishes a clear hierarchy of reactivity that can be exploited for selective synthesis.
Caption: Reactivity hierarchy and synthetic pathways.
The bromine at the C2 position is generally more reactive than the bromine at C5 in palladium-catalyzed cross-coupling reactions.[11] This is attributed to the combined electron-withdrawing inductive effects of the ring nitrogen and the C3-nitro group, making the C2 position the most electrophilic site for oxidative addition to the palladium(0) catalyst.[10][11] This regioselectivity is the key to its power, allowing for controlled, stepwise introduction of different substituents.
Key Transformations: The Cross-Coupling Toolkit
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, and 2,5-Dibromo-3-nitropyridine is an ideal substrate.[12]
Suzuki-Miyaura Coupling
The Suzuki reaction forms C-C bonds by coupling an organohalide with an organoboron compound.[13][14] It is renowned for its mild conditions and tolerance of a wide range of functional groups.
Representative Protocol for Mono-arylation:
-
Inert Atmosphere: In a Schlenk flask under an argon atmosphere, combine 2,5-Dibromo-3-nitropyridine (1 mmol), the desired arylboronic acid (1.1 mmol), and a base such as K₃PO₄ (2.5 mmol).[13][15]
-
Catalyst & Solvent: Add the palladium catalyst, typically Pd(PPh₃)₄ (2-5 mol%), and a solvent system such as 1,4-dioxane/water (4:1, 5 mL).[13][15]
-
Degassing: Thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the 2-aryl-5-bromo-3-nitropyridine product.
Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide, employing both palladium and copper catalysts.[16][17]
Representative Protocol for Mono-alkynylation:
-
Inert Atmosphere: To a degassed solution of 2,5-Dibromo-3-nitropyridine (1 mmol) in a solvent mixture like THF/Et₃N (2:1, 6 mL), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and copper(I) iodide (CuI, 3 mol%).[18]
-
Reagent Addition: Add the terminal alkyne (1.1 mmol) dropwise.
-
Reaction: Stir the reaction at room temperature for 16-24 hours. Causality Note: The base (triethylamine) serves both as a solvent and to deprotonate the terminal alkyne, forming the reactive copper acetylide species.[16]
-
Workup: Dilute the reaction with diethyl ether and filter through a pad of Celite® to remove catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer, concentrate, and purify by column chromatography to yield the 2-alkynyl-5-bromo-3-nitropyridine.
Buchwald-Hartwig Amination
This reaction is a cornerstone for forming C-N bonds, coupling an amine with an aryl halide.[19] The choice of ligand for the palladium catalyst is critical for achieving high efficiency.[20]
Representative Protocol for Mono-amination:
-
Inert Atmosphere: In a glovebox or using Schlenk technique, charge a flask with 2,5-Dibromo-3-nitropyridine (1 mmol), the desired amine (1.2 mmol), a strong base like sodium tert-butoxide (NaOᵗBu, 1.4 mmol), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., BINAP or a modern Buchwald ligand, 2-4 mol%).[20]
-
Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane (5 mL).
-
Reaction: Heat the mixture, typically between 80-110 °C, for 4-24 hours until the starting material is consumed.
-
Workup: Cool the reaction, dilute with ether or ethyl acetate, and wash with brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the 2-amino-5-bromo-3-nitropyridine derivative.
Caption: Generalized workflow for cross-coupling reactions.
Safety and Handling
As with any active chemical reagent, proper handling of 2,5-Dibromo-3-nitropyridine is paramount.
-
Hazards: The compound is classified as causing skin and serious eye irritation.[6][21] Some classifications also list it as toxic if swallowed and potentially harmful if inhaled or in contact with skin.[2]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a chemical fume hood.[21][22] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[21][23]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][21]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[21][22]
Conclusion
2,5-Dibromo-3-nitropyridine is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its well-defined reactivity hierarchy allows chemists to perform selective, high-yield transformations, building complex molecules with precision and control. For professionals in drug discovery and chemical synthesis, a thorough understanding of this reagent's properties and reaction protocols is not just beneficial—it is essential for innovation.
References
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